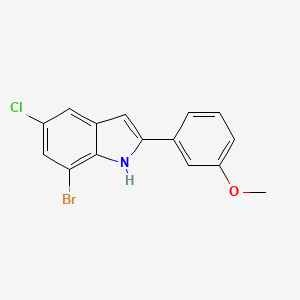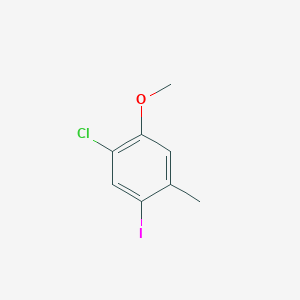
1-Chloro-5-iodo-2-methoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5-iodo-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, methoxy, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-5-iodo-2-methoxy-4-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-chloro-2-methoxy-4-methylbenzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-5-iodo-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a different group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-5-iodo-2-methoxy-4-methylbenzene, while oxidation with potassium permanganate can produce 1-chloro-5-iodo-2-methoxy-4-methylbenzoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-5-iodo-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs or diagnostic agents.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism by which 1-chloro-5-iodo-2-methoxy-4-methylbenzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the halogen atoms, which can participate in various substitution and coupling reactions. The methoxy and methyl groups can also influence the compound’s reactivity by donating or withdrawing electron density from the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2-iodo-4-methoxybenzene
- 1-Chloro-5-iodo-2-methoxybenzene
- 1-Chloro-4-iodo-2-methoxy-5-methylbenzene
Uniqueness
1-Chloro-5-iodo-2-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both chlorine and iodine atoms allows for selective substitution reactions, while the methoxy and methyl groups can modulate the compound’s electronic properties.
Propiedades
Fórmula molecular |
C8H8ClIO |
|---|---|
Peso molecular |
282.50 g/mol |
Nombre IUPAC |
1-chloro-5-iodo-2-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8ClIO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3 |
Clave InChI |
ZDKKQXAWVQVHIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1I)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


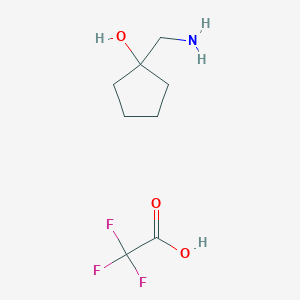
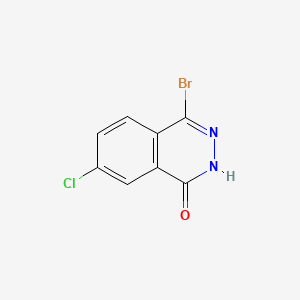
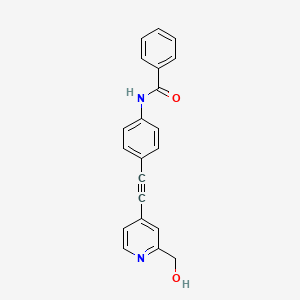
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)
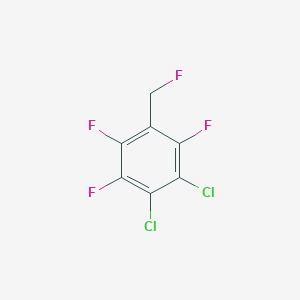
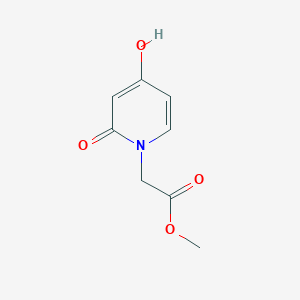
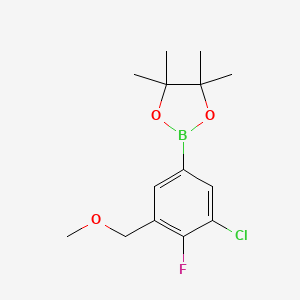
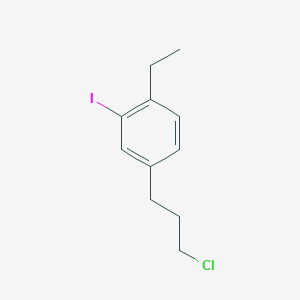
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
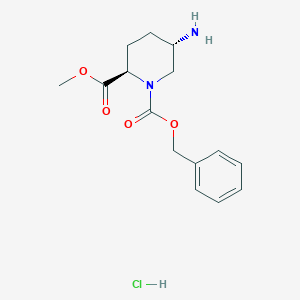
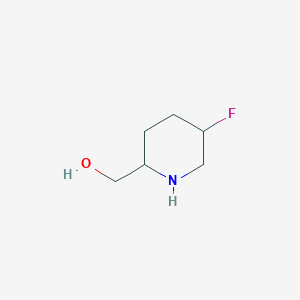
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
